molecular formula C23H24O B14586154 2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- CAS No. 61202-93-5

2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl-

Cat. No.: B14586154
CAS No.: 61202-93-5
M. Wt: 316.4 g/mol
InChI Key: MGUOUVMLNBFFIS-UHFFFAOYSA-N
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Description

2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- is an organic compound belonging to the cyclopentadienone family. This compound is characterized by its unique structure, which includes a cyclopentadienone core substituted with phenyl and propyl groups. It is a valuable building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- typically involves the condensation of aromatic α-diketones with acetone derivatives. One common method is the double aldol condensation of benzil and dibenzyl ketone in the presence of a basic catalyst . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield cyclopentadiene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or propyl substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, cyclopentadiene derivatives, and substituted phenyl or propyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the specific pathway involved. The cyclopentadienone core plays a crucial role in its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with four phenyl groups.

    2,5-Dimethyl-3,4-diphenylcyclopentadienone: A similar compound with methyl and phenyl substituents.

    Cyclopentadienone: The parent compound with no substituents.

Uniqueness

2,4-Cyclopentadien-1-one, 3,4-diphenyl-2,5-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and propyl groups enhances its versatility in synthetic applications and its potential as a research tool .

Properties

CAS No.

61202-93-5

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

3,4-diphenyl-2,5-dipropylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C23H24O/c1-3-11-19-21(17-13-7-5-8-14-17)22(18-15-9-6-10-16-18)20(12-4-2)23(19)24/h5-10,13-16H,3-4,11-12H2,1-2H3

InChI Key

MGUOUVMLNBFFIS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C1=O)CCC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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